molecular formula C17H23NO B1675180 Levorphanol CAS No. 77-07-6

Levorphanol

Cat. No. B1675180
CAS RN: 77-07-6
M. Wt: 257.37 g/mol
InChI Key: JAQUASYNZVUNQP-USXIJHARSA-N

Description

Levorphanol is an opioid medication used to treat moderate to severe pain . It belongs to the group of medicines called narcotic analgesics (pain medicines) and acts on the central nervous system (CNS) to relieve pain . It is the levorotatory enantiomer of the compound racemorphan .


Molecular Structure Analysis

Levorphanol has a molecular formula of C17H23NO . Its molecular weight is 257.3706 . The IUPAC name for Levorphanol is (1R,9R,10R)-17-Methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol .


Physical And Chemical Properties Analysis

Levorphanol has a molecular weight of 257.37 . Its melting point is 198-199°C . It has a density of 0.9711 (rough estimate) and a refractive index of 1.5200 (estimate) .

Safety And Hazards

Levorphanol may be habit-forming, especially with prolonged use . It can cause serious unwanted effects or fatal overdose if taken by children, pets, or adults who are not used to strong narcotic pain medicines . Misuse of Levorphanol can cause addiction, overdose, or death . It should not be used if you have severe asthma or breathing problems, or a stomach or bowel obstruction .

Future Directions

The role of Levorphanol for neuropathic pain conditions requires robust research including randomized controlled trials to evaluate its efficacy and safety . It’s also important to note that adequate pain management focused on reduction of inpatient opioid use may limit post-discharge opioid prescribing and help in the prevention of chronic opioid consumption .

properties

IUPAC Name

(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

JAQUASYNZVUNQP-USXIJHARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3023213, DTXSID301016136
Record name Levorphanol
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Record name Racemorphan
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Molecular Weight

257.37 g/mol
Source PubChem
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Physical Description

Solid
Record name Levorphanol
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Solubility

1.73e-01 g/L
Record name Levorphanol
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Mechanism of Action

Like other mu-agonist opioids it is believed to act at receptors in the periventricular and periaqueductal gray matter in both the brain and spinal cord to alter the transmission and perception of pain., Levorphanol is a widely used opiate analgesic. Although structurally related to morphine, levorphanol has high affinity for a number of receptor subtypes, including both kappa 1 and kappa 3. Prior reports had implicated a kappa component of levorphanol-induced antinociception. Evidence is now presented suggesting that levorphanol-induced analgesia is produced by a mixture of mu and kappa 3 mechanisms. Levorphanol was a potent analgesic in the tail-flick assay, when given systemically, spinally or supraspinally. Isobolographic analysis of the combined administration of levorphanol, spinally and supraspinally implied synergistic interactions. Naloxonazine reduced levorphanol-induced analgesia, implicating a role for mu1 receptors. The kappa 1 antagonist nor-binaltorphimine at a dose which reversed analgesia induced by U50,488H did not antagonize levorphanol-induced analgesia. Additional studies revealed no cross tolerance in either direction, between levorphanol with the kappa 1 analgesic U50,488H. Together, these results strongly argue against a role for kappa 1 receptors in levorphanol-induced analgesia. However, mice tolerant to the kappa 3 analgesic, naloxone benzoylhydrazone (NalBzoH), showed cross tolerance to levorphanol, implying a role of kappa 3 mechanisms in levorphanol-induced analgesia., Levorphanol is a potent synthetic opioid similar to morphine in its actions. Like other mu-agonist opioids it is believed to act at receptors in the periventricular and periaqueductal gray matter in both the brain and spinal cord to alter the transmission and perception of pain. Onset of analgesia and peak analgesic effect following administration of levorphanol are similar to morphine when administered at equianalgesic doses.
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Record name LEVORPHANOL
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Product Name

Levorphanol

Color/Form

Crystals

CAS RN

297-90-5, 77-07-6
Record name Orphan
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Record name Levorphanol [INN:BAN]
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Record name LEVORPHANOL
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Record name LEVORPHANOL
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Record name Levorphanol
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Melting Point

198-199 °C, Crystals; mp: 113-115 °C (when anhydrous, mp 2-6-208 °C); specific optical rotation: -14 deg at 20 °C/D (c = 3 in water); pH of 0.2% aqueous solution is 3.4 to 4.0; 1 g soluble in 45 mL water, in 110 g alcohol, in 50 g ether /d-Levophanol tartrate dihydrate/, Crystals; mp: 183-185 °C; specific optical rotation: +34.6 deg at 20 °C/D (c = 3 in water); soluble in water. /Levorphanol dextro tartrate monohydrate/, Crystals from anisole and dil alcohol; mp: 251-253 °C /dl-Levorphanol/, Crystals; soluble in water; sparingly in alcohol; practically insoluble in ether; mp: 193-5 °C /dl-Levorphanol hydrobromide/, Crystals; MP: 198-199 °C; specific optical rotation: + 56.3 deg at 20 °C/D (c = 3 in absolute alcohol) /dextro-Levorphanol/, 198 - 199 °C
Record name Levorphanol
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Record name Levorphanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014992
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,500
Citations
E Prommer - Supportive care in cancer, 2007 - Springer
… by levorphanol is mediated via its interactions with μ, δ, and κ opioid receptors. Levorphanol is … There is evidence that levorphanol may inhibit uptake of norepinephrine and serotonin. …
Number of citations: 53 link.springer.com
J Gudin, J Fudin, S Nalamachu - Postgraduate medicine, 2016 - Taylor & Francis
… Levorphanol is a potent opioid analgesic that was first approved for use in the United States in 1953. Levorphanol is … Levorphanol has a wide range of activities including mu opioid …
Number of citations: 35 www.tandfonline.com
E Prommer - Palliative Care: researCh and treatment, 2014 - journals.sagepub.com
… Levorphanol belongs to the morphinan opioid series. Levorphanol has greater potency than … Levorphanol interferes with the uptake of norepinephrine and serotonin, which makes it …
Number of citations: 21 journals.sagepub.com
TC Pham, J Fudin, RB Raffa - Pain Medicine, 2015 - academic.oup.com
… We review the basic and clinical pharmacology of methadone and suggest that levorphanol … The purpose of this commentary is to highlight and review the clinical utility of levorphanol …
Number of citations: 25 academic.oup.com
V Le Rouzic, A Narayan, A Hunkle… - Anesthesia and …, 2019 - ncbi.nlm.nih.gov
… Here, we evaluate levorphanol in a variety of traditional in vitro receptor binding and functional assays. In vivo analgesia studies using the radiant heat tail flick assay explored the …
Number of citations: 18 www.ncbi.nlm.nih.gov
L Tive, K Ginsberg, CG Pick, GW Pasternak - Neuropharmacology, 1992 - Elsevier
… Thus, tolerance to levorphanol involved … to levorphanol, presumably due to the actions of levorphanol on kappa systems. In the present studies, cross tolerance between levorphanol …
Number of citations: 30 www.sciencedirect.com
CR Page, CA Perez, A Mavarez-Martinez… - Journal of Pain …, 2020 - Taylor & Francis
Levorphanol is a Food and Drug Administration (FDA)-approved long-acting opioid. Most information on perioperative use of levorphanol comes from the early- and mid-1950s when …
Number of citations: 2 www.tandfonline.com
JP McNulty - Journal of palliative medicine, 2007 - liebertpub.com
… Levorphanol is not usually included in the lists of commonly … of levorphanol is shorter than methadone and its elimination and metabolism more predictable. We wondered if levorphanol, …
Number of citations: 38 www.liebertpub.com
SC Erosa, PR Haffey, N Mehta, A Gulati - Current Pain and Headache …, 2021 - Springer
Purpose of Review The objective of this systematic review is to present the available evidence for the utilization of the atypical opioids tapentadol, buprenorphine, and levorphanol for …
Number of citations: 9 link.springer.com
R Dingledine, A Goldstein - British Journal of Pharmacology, 1973 - ncbi.nlm.nih.gov
… In this paper we show that levorphanol can exert a lethal effect on mice in two ways, one of … injection of levorphanol or dextrorphan was similar, except that only levorphanol caused the …
Number of citations: 17 www.ncbi.nlm.nih.gov

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